molecular formula C16H13NOS B076272 2-(Methylthio)-4,5-diphenyloxazole CAS No. 14725-35-0

2-(Methylthio)-4,5-diphenyloxazole

Cat. No. B076272
CAS RN: 14725-35-0
M. Wt: 267.3 g/mol
InChI Key: PFUQBWRZKDFUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)-4,5-diphenyloxazole (MDPO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPO is a heterocyclic compound that belongs to the family of oxazoles and is characterized by its unique molecular structure.

Mechanism Of Action

The mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. 2-(Methylthio)-4,5-diphenyloxazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the activity of the ribosome, a protein complex involved in protein synthesis. The inhibition of these key enzymes and proteins leads to the disruption of vital cellular processes, ultimately resulting in cell death.

Biochemical And Physiological Effects

2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(Methylthio)-4,5-diphenyloxazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to exhibit potent antiviral and antibacterial activities. In vivo studies have shown that 2-(Methylthio)-4,5-diphenyloxazole exhibits low toxicity and is well-tolerated by animals. However, further studies are needed to determine the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health.

Advantages And Limitations For Lab Experiments

2-(Methylthio)-4,5-diphenyloxazole has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it exhibits potent biological activities at low concentrations. However, 2-(Methylthio)-4,5-diphenyloxazole also has some limitations. It is highly reactive and can degrade quickly in the presence of air and moisture. 2-(Methylthio)-4,5-diphenyloxazole is also sensitive to light and heat, which can lead to degradation and loss of activity.

Future Directions

There are several future directions for the research and development of 2-(Methylthio)-4,5-diphenyloxazole. One direction is the synthesis of novel derivatives of 2-(Methylthio)-4,5-diphenyloxazole with enhanced biological activities and improved stability. Another direction is the investigation of the mechanism of action of 2-(Methylthio)-4,5-diphenyloxazole and its derivatives to gain a better understanding of their biological activities. Additionally, the potential applications of 2-(Methylthio)-4,5-diphenyloxazole in the fields of medicine, agriculture, and material science should be further explored. Finally, the long-term effects of 2-(Methylthio)-4,5-diphenyloxazole on human health should be investigated to ensure its safety for use in various applications.

Synthesis Methods

The synthesis of 2-(Methylthio)-4,5-diphenyloxazole involves the reaction of 2-chloro-4,5-diphenyloxazole with sodium methylthiolate. The reaction takes place in the presence of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base such as sodium hydroxide (NaOH). The reaction yields 2-(Methylthio)-4,5-diphenyloxazole as a white crystalline solid with a melting point of 177-179°C.

Scientific Research Applications

2-(Methylthio)-4,5-diphenyloxazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(Methylthio)-4,5-diphenyloxazole has been shown to exhibit antitumor, antiviral, and antibacterial activities. 2-(Methylthio)-4,5-diphenyloxazole has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 2-(Methylthio)-4,5-diphenyloxazole has been used as a fungicide and insecticide due to its potent antifungal and insecticidal properties. In material science, 2-(Methylthio)-4,5-diphenyloxazole has been used as a building block for the synthesis of novel materials such as liquid crystals and polymers.

properties

CAS RN

14725-35-0

Product Name

2-(Methylthio)-4,5-diphenyloxazole

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

2-methylsulfanyl-4,5-diphenyl-1,3-oxazole

InChI

InChI=1S/C16H13NOS/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

PFUQBWRZKDFUHL-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

14725-35-0

Origin of Product

United States

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